![molecular formula C17H16BrN3O2 B5706140 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)
2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide, commonly known as BBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBH is a hydrazone derivative of the acetamide group, and it possesses unique chemical and biological properties that make it a promising candidate for further investigation.
Mécanisme D'action
BBH exerts its biological effects through the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. BBH has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which play a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
BBH has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. BBH has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). BBH has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
BBH possesses several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, BBH also possesses some limitations, including its poor solubility in water and its limited bioavailability.
Orientations Futures
There are several future directions for the investigation of BBH, including the development of more potent derivatives, the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems, and the investigation of its potential use in combination therapy for the treatment of various diseases. Additionally, further investigation is needed to determine the optimal dosage and administration route of BBH for therapeutic use.
Méthodes De Synthèse
The synthesis of BBH involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-bromobenzaldehyde hydrazone. This hydrazone is then reacted with N-(1-phenylethyl)acetamide in the presence of acetic anhydride to form BBH. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
BBH has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. BBH has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. BBH has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-12(14-5-3-2-4-6-14)20-16(22)17(23)21-19-11-13-7-9-15(18)10-8-13/h2-12H,1H3,(H,20,22)(H,21,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEPTYNSAHWIMW-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
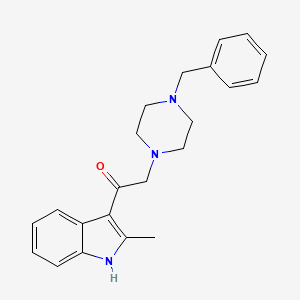
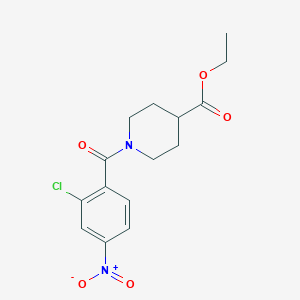
![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)


![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)
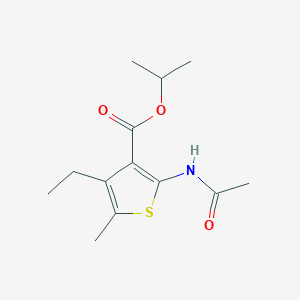
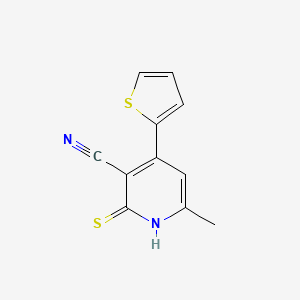

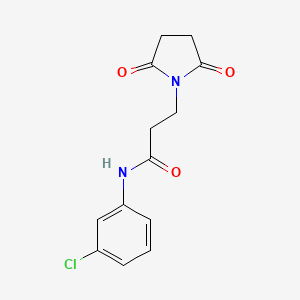

![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)
